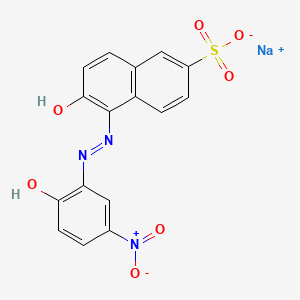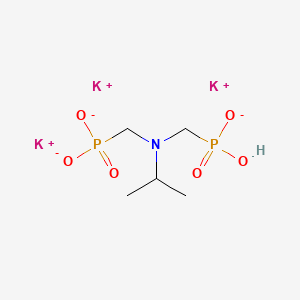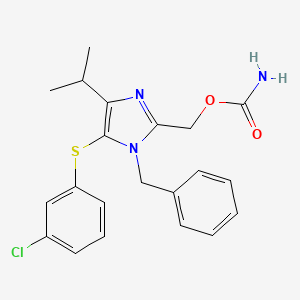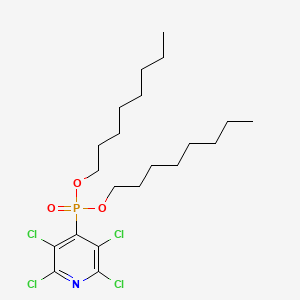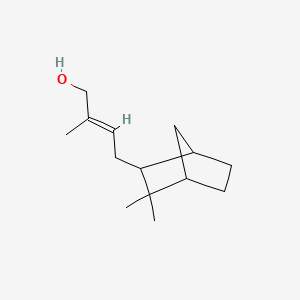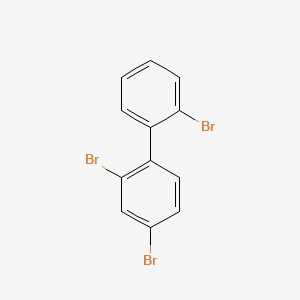
2,2',4-Tribromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4-Tribromobiphenyl is a polybrominated biphenyl (PBB) compound, characterized by the presence of three bromine atoms attached to a biphenyl structure. This compound is part of a larger group of brominated flame retardants, which are used to reduce the flammability of various materials. The molecular formula of 2,2’,4-Tribromobiphenyl is C12H7Br3, and it has a molecular weight of 390.89598 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’,4-Tribromobiphenyl can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 2,2’,4-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored to prevent over-bromination and to ensure the selective formation of the 2,2’,4-tribromo derivative.
Chemical Reactions Analysis
Types of Reactions: 2,2’,4-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 2,2’,4-Tribromobiphenyl can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction Reactions: Reduction of 2,2’,4-Tribromobiphenyl can lead to the formation of less brominated biphenyls or biphenyl itself.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products:
- Substitution reactions yield biphenyl derivatives with different functional groups.
- Oxidation reactions produce biphenyl compounds with various oxygen-containing functional groups.
- Reduction reactions result in less brominated biphenyls or biphenyl.
Scientific Research Applications
2,2’,4-Tribromobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of brominated biphenyls in various chemical reactions.
Biology: Research on its toxicological effects helps in understanding the impact of brominated flame retardants on living organisms.
Medicine: Studies on its interaction with biological molecules provide insights into its potential health effects.
Mechanism of Action
The mechanism of action of 2,2’,4-Tribromobiphenyl involves its interaction with biological molecules, leading to various effects:
Molecular Targets: It binds to proteins and enzymes, potentially disrupting their normal function.
Pathways Involved: The compound can induce oxidative stress and interfere with cellular signaling pathways, leading to toxic effects.
Comparison with Similar Compounds
2,4,4’-Tribromobiphenyl: Another polybrominated biphenyl with bromine atoms at different positions.
2,4,6-Tribromobiphenyl: A closely related compound with bromine atoms at the 2, 4, and 6 positions.
Uniqueness: 2,2’,4-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other brominated biphenyls, it may exhibit different toxicological profiles and environmental behaviors.
Properties
CAS No. |
144978-90-5 |
|---|---|
Molecular Formula |
C12H7Br3 |
Molecular Weight |
390.90 g/mol |
IUPAC Name |
2,4-dibromo-1-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H7Br3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H |
InChI Key |
YDNHQROTGQCGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


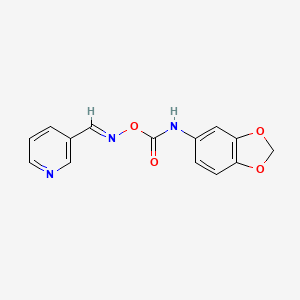
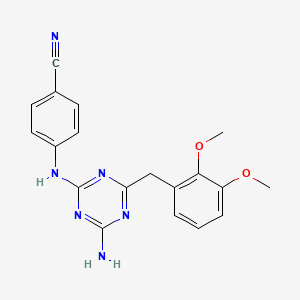
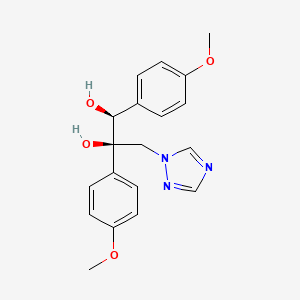

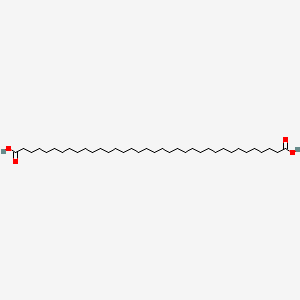

![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)
